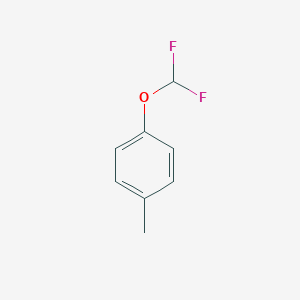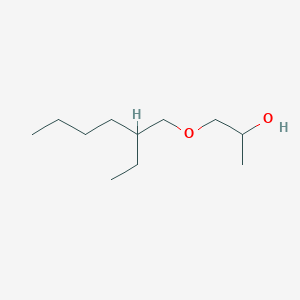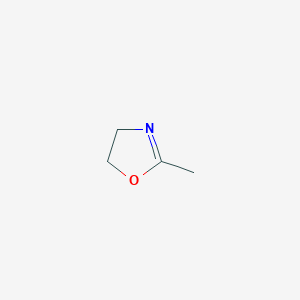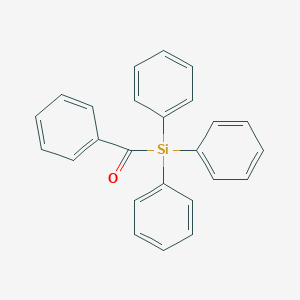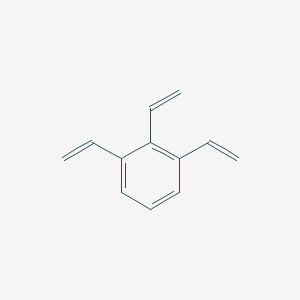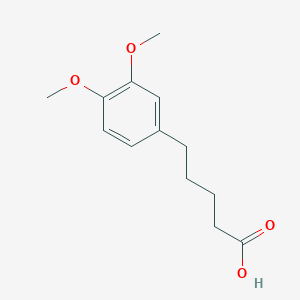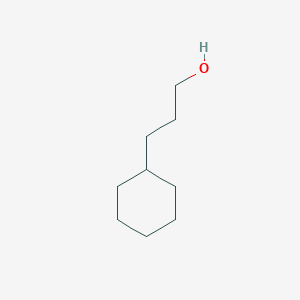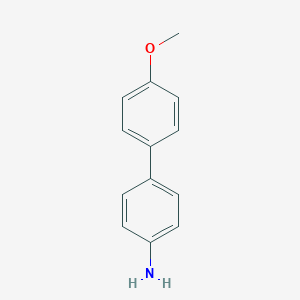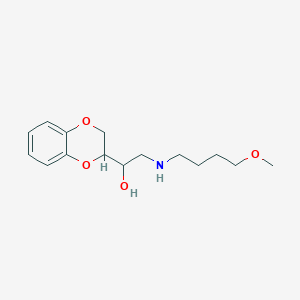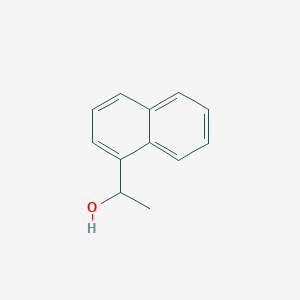
1-(1-Naphthyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(1-Naphthyl)ethanol involves several methodologies, emphasizing the importance of stereoselective approaches to obtain the desired enantiomer. One notable method is the stereoinversion of (S)-1-(1-naphthyl)ethanol to (R)-1-(1-naphthyl)ethanol using whole cell biocatalysis with Candida parapsilosis, achieving an enantiomeric excess (ee) of 100% and a yield of 88% under optimized conditions (Amrutkar et al., 2013). Another approach is the lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol via transesterification under microwave irradiation, which provided a maximum conversion of 47.74% with an ee of 90.05% (Yadav & Devendran, 2012).
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring linked to an ethyl alcohol group. This structural feature is crucial for its reactivity and the ability to undergo various chemical transformations. The hydroxy group in this compound acts as a directing group for regioselective C-H bond cleavage in synthesis reactions, facilitating the formation of naphtho[1,8-bc]pyran derivatives and other polycyclic compounds (Mochida et al., 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its alcohol functionality and the aromaticity of the naphthyl group. For instance, it can undergo rhodium-catalyzed oxidative coupling with alkynes, leading to the synthesis of naphthols and other complex molecules (Xu et al., 2017). Furthermore, the molecule serves as a precursor for the asymmetric synthesis of β-adrenergic receptor blockers, highlighting its significance in medicinal chemistry (Taşdemir et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility and melting point, are influenced by its molecular structure. These properties are critical for its applications in chemical synthesis and pharmaceutical formulations. For example, the solubility of this compound in various solvents affects its reactivity and the choice of reaction conditions in synthetic processes (Hu et al., 2010).
Aplicaciones Científicas De Investigación
Chiral Building Block in Synthesis
(R)-1-(1-Naphthyl)ethanol is an essential chiral substrate for synthesizing various organic compounds, including nonactin and dihydro-(1H)-quinoline-2-one derivatives. A study demonstrated its stereoinversion from (S)- to (R)-1-(1-naphthyl)ethanol using whole cell biocatalysis with Candida parapsilosis, achieving 100% enantiomeric excess (eeR) and 88% yield under optimal conditions (Amrutkar et al., 2013).
Kinetic Resolution
Lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl)ethanol has been studied for producing active pharmaceutical intermediates (APIs). The process involved transesterification under microwave irradiation, showing that vinyl acetate was the most effective acyl donor. Among tested lipases, Candida antarctica lipase B (Novozym 435) was found to be the best catalyst, leading to significant conversion and high enantiomeric excess of the substrate (Yadav & Devendran, 2012).
Photophysical and Theoretical Studies
Stereoselective binding of 1-(1-naphthyl)ethanol enantiomers with β-cyclodextrin (β-CD) was investigated through photophysical and theoretical studies. These studies indicated that the naphthyl moiety of the enantiomers is preferentially included in the β-CD cavity, highlighting the importance of this alcohol in studying host-guest interactions and chiral recognition (Murphy et al., 2000).
Enantioselective Catalysis
This compound has been used as a modifier in the hydrogenation of ketopantolactone and ethyl-4,4,4-trifluoroacetoacetate, demonstrating the potential for chiral nonamine-type modifiers in enantioselective catalysis. This study provided insights into substrate-modifier interactions and the mechanisms of enantio-differentiation attributed to hydrogen bonding (Marinas et al., 2004).
Chiral Discrimination and Complex Formation
Studies on chiral discrimination and complex formation have shown that this compound can form complexes with various molecules, exhibiting unique behaviors based on chirality and interaction types. These interactions include hydrogen bonding, π-π stacking, and coordination interactions, making this compound a valuable probe in understanding molecular recognition and chiral discrimination (Zhuo et al., 2017).
Mecanismo De Acción
Target of Action
1-(1-Naphthyl)ethanol, also known as ®-(+)-1-(1-naphthyl)ethanol, is a chiral compound . It is primarily used as a chiral inducer . The primary targets of this compound are enzymes involved in asymmetric reactions, particularly asymmetric hydrogenation and asymmetric nucleophilic addition reactions .
Mode of Action
The compound interacts with its targets (the enzymes) to catalyze asymmetric reactions . Being chiral, it can achieve high enantioselectivity in the products of these reactions . This means that it can selectively produce one enantiomer over the other, which is crucial in the synthesis of many pharmaceuticals and fine chemicals .
Biochemical Pathways
This compound is involved in the biochemical pathways of asymmetric reduction of prochiral ketones . This process is commonly used to produce chiral alcohols, which serve as intermediates in the synthesis of various agrochemicals, pharmaceuticals, and other fine chemicals .
Pharmacokinetics
It is known that the compound is a solid, usually appearing as white to pale yellow crystals . It has a predicted density of 1.113±0.06 g/cm3, a melting point of 47-49°C, and a boiling point of 316.0±11.0 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the production of high enantioselectivity products in asymmetric reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place, separate from oxidizing agents and strong acids . Any operations involving this compound should be conducted under safe laboratory conditions . Before using or handling this compound, the relevant safety precautions and operating guidelines should be carefully read and followed .
Propiedades
IUPAC Name |
1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314821 | |
| Record name | 1-(1-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517-72-2 | |
| Record name | 1-(1-Naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1517-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethanol?
A1: The molecular formula of this compound is C12H12O, and its molecular weight is 172.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like electron ionization mass spectrometry (EI-MS) to study the fragmentation patterns of this compound derivatives like phenylacetates. [] This technique provides insights into the compound's structure and fragmentation pathways.
Q3: How is this compound used in asymmetric synthesis?
A3: this compound serves as a chiral auxiliary in asymmetric synthesis. For example, it facilitates the selective opening of anhydrides like (3RS,4SR)-3,4-bis[dimethyl(4-methylphenyl)silyl]hexane-1,6-dioic anhydride, leading to the synthesis of enantiomerically enriched compounds. []
Q4: Has this compound been explored in kinetic resolution reactions?
A4: Yes, this compound acts as a model substrate in kinetic resolution studies. Researchers have investigated its enantioselective acylation using lipases like LIP (Pseudomonas), PLC (Alcaligenes), and ALC (Achromobacter), achieving high enantioselectivity. []
Q5: How does the structure of this compound influence its reactivity in lipase-catalyzed acetylation?
A5: Introducing substituents on the naphthalene ring significantly impacts reactivity. For example, a methyl group at the 4- or 2-position decreases reactivity, especially in the latter case. Notably, 2,2,2-Trifluoro-1-(1-naphthyl)ethanol (TFNE) displays different enantioselectivity compared to its 2-naphthyl isomer with specific lipases. []
Q6: Can this compound be used to differentiate between alkyl-oxygen fission mechanisms in esters?
A6: Yes, studies comparing this compound and its esters revealed that while both undergo alkyl-oxygen fission, esters tend to react less readily. Interestingly, introducing methoxy or ethoxy substituents on the naphthyl ring enhances alkyl-oxygen fission, particularly at the 2-position, with ethoxy being more potent than methoxy. [] This difference is attributed to steric factors.
Q7: How is this compound employed in chiral stationary phases for HPLC?
A7: Derivatives of this compound, particularly its esters with phenylcarbamic acid, have been incorporated into chiral stationary phases for HPLC. These phases demonstrate successful enantiomeric separations of various compounds, including this compound itself. [, , ]
Q8: What role does this compound play in understanding chiral recognition by cyclodextrin derivatives?
A8: this compound serves as a guest molecule in studies investigating the chiral recognition ability of modified cyclodextrins, like 6-O-tert-butyldimethylsilylated β-cyclodextrin (TBDMS-β-CD) dimers. These dimers exhibit high binding selectivity for the (S)-enantiomer of 1-(1-Naphthyl)ethylamine and this compound. []
Q9: Has this compound been used in the development of chiral metal-organic frameworks (MOFs)?
A9: Yes, researchers have explored incorporating this compound into chiral MOFs. For instance, nanosized CuLBH (copper-based MOF) decorated with carboxylated cellulose demonstrated enhanced enantioselective capture of this compound enantiomers compared to pristine components. []
Q10: Can microorganisms be used to produce enantiomerically pure this compound?
A10: Yes, several fungi, including Alternaria alternata and Candida parapsilosis, have demonstrated the ability to reduce 1-acetonaphthone to (S)-(-)-1-(1'-naphthyl)-ethanol with high enantiomeric excess. [, ] This biocatalytic approach offers a sustainable alternative to chemical synthesis.
Q11: How has computational chemistry been used to study this compound?
A11: Researchers utilize computational methods to investigate the mechanism of reactions involving this compound and its derivatives. For instance, density functional theory (DFT) calculations help predict the enantioselectivity of kinetic resolutions using chiral 4-dialkylaminopyridine catalysts. [, ]
Q12: Can computational studies predict the impact of structural modifications on the catalytic activity of this compound derivatives?
A12: Yes, computational studies successfully predicted that modifying the aryl group in a catalyst from phenyl to 3,5-dimethylphenyl would enhance selectivity in kinetic resolution reactions using this compound as a substrate. [] This highlights the predictive power of computational chemistry in catalyst design.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


